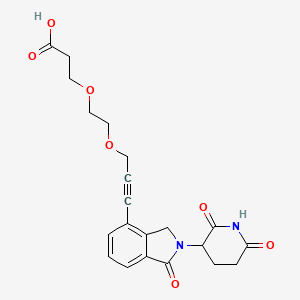
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and versatile applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker, which collectively contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide precursors The propargyl group is introduced through a propargylation reaction, which can be achieved using propargyl halides in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid involves its interaction with molecular targets through its functional groups. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages. The PEG linker enhances solubility and biocompatibility, facilitating its use in biological systems. The phthalimide and glutarimide moieties contribute to the compound’s stability and reactivity, enabling its application in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: Similar structure with an additional PEG unit, offering enhanced solubility and flexibility.
Phthalimidinoglutarimide-propargyl-O-C2-acid: Lacks the PEG linker, resulting in different solubility and reactivity profiles.
Uniqueness
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid stands out due to its balanced combination of functional groups, which provide a unique set of chemical properties. The presence of the PEG linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C21H22N2O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,6-13H2,(H,25,26)(H,22,24,27) |
InChI Key |
MKXYYRIWQITRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















